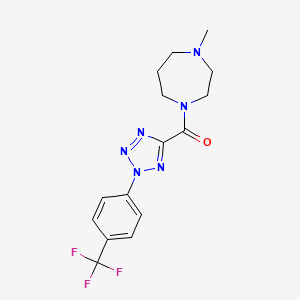

(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic chemical compound primarily characterized by its complex heterocyclic structure. This compound features a 1,4-diazepane ring substituted with a 4-methyl group and a tetrazolylmethanone moiety substituted with a trifluoromethylphenyl group. It plays a significant role in various scientific research fields, including chemistry, biology, medicine, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions:

Formation of 1,4-diazepane ring: Start with cyclization reactions involving amines and aldehydes under specific conditions like refluxing in a suitable solvent.

Introduction of the 4-methyl group: Employ methylation reactions using agents like methyl iodide or dimethyl sulfate in the presence of a base.

Synthesis of the tetrazolylmethanone moiety: Utilize the reaction between suitable precursors like nitriles and azides, often catalyzed by copper to form tetrazoles.

Coupling with the trifluoromethylphenyl group: Finally, couple the prepared intermediates using coupling reactions such as Suzuki or Heck coupling in the presence of palladium catalysts.

Industrial Production Methods

In industrial settings, the production involves scalable methods with emphasis on yield and purity:

Continuous-flow reactors: for precise control over reaction parameters and improved safety.

Optimized purification techniques: like recrystallization or column chromatography to ensure high-purity products.

Automation: to streamline the multi-step synthesis and enhance reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes several types of reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reductive agents such as lithium aluminum hydride can reduce certain functional groups in the compound.

Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethylphenyl moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetonitrile, tetrahydrofuran (THF).

Major Products

Oxidation Products: Modified ketones or alcohols.

Reduction Products: Amines and other reduced functional derivatives.

Substitution Products: Various substituted analogs with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Recent studies have indicated that compounds containing diazepane structures exhibit antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research has shown that derivatives of this compound can enhance mood and alleviate symptoms of depression in preclinical models .

Anti-inflammatory Properties

The incorporation of the trifluoromethyl group is significant for enhancing the anti-inflammatory activity of the compound. This feature has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Effects

Studies suggest that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. The tetrazole ring is known for its ability to disrupt microbial cell walls, providing a potential pathway for developing new antibiotics .

Case Studies

Wirkmechanismus

The compound exerts its effects through multiple mechanisms:

Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: Engages in pathways related to signal transduction, enzyme inhibition, or molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-ethyl-1,4-diazepan-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone.

(4-propyl-1,4-diazepan-1-yl)(2-(4-bromophenyl)-2H-tetrazol-5-yl)methanone.

(4-methyl-1,4-diazepan-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone.

Uniqueness

The inclusion of the trifluoromethylphenyl group imparts unique chemical and biological properties, such as enhanced lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Conclusion

(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity patterns make it a valuable subject for ongoing research and development.

Biologische Aktivität

The compound (4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C15H17F3N4O and it features a complex structure that includes a diazepane ring and a tetrazole moiety.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interaction with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of diazepane compounds frequently display antimicrobial properties. For example, compounds similar in structure to our target have been reported to exhibit moderate to good antibacterial activity against various strains, suggesting potential utility in treating infections .

The precise mechanisms through which this compound exerts its effects remain to be fully elucidated. However, based on structural analogs:

- GABA Receptor Modulation : Similar compounds often enhance GABAergic activity, leading to anxiolytic effects.

- Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various diazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several compounds, supporting the potential for this compound as an antimicrobial agent .

- Neuropharmacology : In animal models, related diazepane compounds were shown to reduce anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic properties . Further research is needed to confirm whether the specific compound exhibits similar effects.

- Cytotoxicity Assessments : Research on similar structures has indicated varying degrees of cytotoxicity against cancer cell lines. A systematic evaluation could reveal whether this compound possesses selective cytotoxic properties against tumor cells while sparing normal cells.

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

(4-methyl-1,4-diazepan-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6O/c1-22-7-2-8-23(10-9-22)14(25)13-19-21-24(20-13)12-5-3-11(4-6-12)15(16,17)18/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFQRZPLWZXWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.